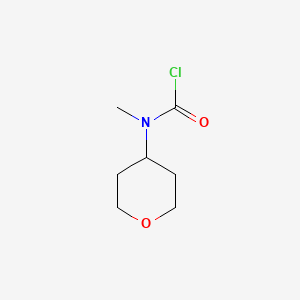

N-methyl-N-(oxan-4-yl)carbamoyl chloride

概要

説明

N-methyl-N-(oxan-4-yl)carbamoyl chloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(oxan-4-yl)carbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

化学反応の分析

Types of Reactions

N-methyl-N-(oxan-4-yl)carbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form N-methylcarbamic acid and oxan-4-ylamine.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the reaction rate being influenced by the pH of the solution.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted carbamoyl derivatives can be formed.

Hydrolysis Products: The primary products of hydrolysis are N-methylcarbamic acid and oxan-4-ylamine.

科学的研究の応用

N-methyl-N-(oxan-4-yl)carbamoyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the carbamoyl functional group into molecules.

Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Research into its potential use in drug development is ongoing, particularly in the design of enzyme inhibitors.

作用機序

The mechanism of action of N-methyl-N-(oxan-4-yl)carbamoyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modify the activity of enzymes or other proteins by altering their structure and function. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications .

類似化合物との比較

Similar Compounds

- N-methylcarbamoyl chloride

- Oxan-4-ylamine

- N-methyl-N-(oxan-4-yl)carbamate

Uniqueness

N-methyl-N-(oxan-4-yl)carbamoyl chloride is unique due to its ability to introduce both the N-methyl and oxan-4-yl groups into target molecules. This dual functionality makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

生物活性

N-methyl-N-(oxan-4-yl)carbamoyl chloride is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamoyl group attached to a methyl group and a four-membered oxane ring. Its molecular formula is C₇H₁₃ClN₂O₂, with a molar mass of approximately 177.63 g/mol. The presence of both the carbamoyl and chloride functionalities suggests significant potential for chemical reactivity, making it a versatile intermediate in organic synthesis .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can lead to various byproducts depending on the reaction conditions. Common methods include:

- Formation of the Carbamoyl Chloride : This is often achieved through the reaction of oxan-4-yl amine with thionyl chloride.

- Purification : The product is purified using column chromatography to isolate the desired compound from byproducts.

This synthetic versatility allows for modifications that can enhance biological activity or alter physical properties .

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its unique chemical structure enables it to interact with specific biological targets, such as enzymes and receptors, which are crucial for modulating biological responses .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The mechanism of action could involve disrupting bacterial cell walls or inhibiting essential enzymatic processes within microbial cells .

Anticancer Activity

In the context of cancer research, this compound has shown promise in preliminary assays aimed at evaluating its cytotoxic effects on various cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with biological targets:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values varied depending on the cell type, indicating selective toxicity .

- Mechanistic Studies : Research utilizing microarray technology has begun to elucidate the compound's mechanism of action, suggesting that it may interfere with protein synthesis pathways in target cells .

- Comparison with Related Compounds : A comparative analysis with structurally similar compounds highlighted how variations in substituents can significantly influence both chemical reactivity and biological activity. For instance, compounds like N-acetyl-N-(oxan-4-yl)carbamoyl chloride showed altered biological profiles due to differences in their acyl groups .

Summary of Biological Activities

特性

IUPAC Name |

N-methyl-N-(oxan-4-yl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-9(7(8)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFUXLPVGAMXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220641-84-9 | |

| Record name | N-methyl-N-(oxan-4-yl)carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。